molecular formula C5H2BrF7 B1607684 2-Bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene CAS No. 96916-53-9

2-Bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene

Cat. No.: B1607684
CAS No.: 96916-53-9
M. Wt: 274.96 g/mol
InChI Key: XKBHBVFIWWDGQX-UHFFFAOYSA-N
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Description

2-Bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene is an organofluorine compound with the molecular formula C5H2BrF7. This compound is characterized by the presence of a bromine atom and seven fluorine atoms attached to a pentene backbone. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene typically involves the reaction of heptafluoropropyl bromide with an appropriate alkene under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the heptafluoropropyl bromide is reacted with an alkene in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pentenes, while addition reactions can produce halogenated or hydroxylated derivatives .

Scientific Research Applications

2-Bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 2-Bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene exerts its effects involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. The bromine atom can participate in halogen bonding, further modulating the compound’s interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene stands out due to its high fluorine content and the presence of a bromine atom, which together confer unique chemical properties. These properties make it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific electronic characteristics .

Properties

IUPAC Name

2-bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF7/c1-2(6)3(7,8)4(9,10)5(11,12)13/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBHBVFIWWDGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(C(C(F)(F)F)(F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371288
Record name 2-bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96916-53-9
Record name 2-bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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